N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide
Description
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)15(20)17-12-8-6-11(7-9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYAWPFCWIPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Hydrazinocarbonylaniline
4-Aminobenzoic acid is reacted with hydrazine hydrate in refluxing ethanol to form 4-hydrazinocarbonylaniline. Key conditions include:
Step 2: Coupling with 2-Methylbenzoyl Chloride
The intermediate is treated with 2-methylbenzoyl chloride in the presence of a base:
4-Hydrazinocarbonylaniline + 2-Methylbenzoyl Chloride → N-[4-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide
Reaction Conditions :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C to room temperature, 12–16 hours
- Yield : 65–72%
Mechanistic Insight : The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction to completion.
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:
Procedure
- Activation : 2-Methylbenzoic acid (1 equiv) is activated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane.
- Coupling : 4-Hydrazinocarbonylaniline (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
- Workup : The product is extracted with ethyl acetate and purified via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | EDC/HOBt |
| Temperature | 25°C |
| Yield | 70–75% |
| Purity (HPLC) | >98% |
This method minimizes side reactions and is suitable for gram-scale synthesis.
Mixed Anhydride Method
Pivaloyl chloride is used to generate a reactive mixed anhydride intermediate:
Reaction Scheme
- Anhydride Formation : 2-Methylbenzoic acid reacts with pivaloyl chloride (1.5 equiv) in THF at -10°C.
- Coupling : 4-Hydrazinocarbonylaniline is added, and the mixture is warmed to 25°C.
Optimization Notes :
- Excess pivaloyl chloride improves anhydride stability.
- Yields reach 68–70% with minimal racemization.
Solid-Phase Synthesis for High-Throughput Applications
A patent-pending method utilizes polymer-supported reagents to streamline purification:
Protocol
- Resin Loading : Wang resin is functionalized with 4-nitrobenzoic acid.
- Reduction : Nitro groups are reduced to amines using SnCl₂/HCl.
- Hydrazine Incorporation : Treatment with hydrazine hydrate forms the hydrazinocarbonyl group.
- Benzoylation : 2-Methylbenzoyl chloride is coupled under microwave irradiation (50°C, 30 minutes).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl Chloride | 65–72 | 95–97 | High | Moderate |
| Carbodiimide | 70–75 | 98 | Moderate | High |
| Mixed Anhydride | 68–70 | 96 | High | Low |
| Solid-Phase | 60–65 | 95 | Low | Very High |
Trends :
- Carbodiimide methods offer superior purity but require costly reagents.
- Acyl chloride routes are preferred for industrial-scale production due to shorter reaction times.
Troubleshooting Common Issues
Low Yields in Acyl Chloride Method
- Cause : Hydrolysis of 2-methylbenzoyl chloride by moisture.
- Solution : Use anhydrous solvents and molecular sieves.
Byproduct Formation in Carbodiimide Coupling
- Cause : Urea byproducts from EDC degradation.
- Solution : Add N-hydroxysuccinimide (NHS) to suppress urea formation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Cancer Treatment
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide has shown promise as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit kinases associated with tumor growth and metastasis. For instance, compounds derived from hydrazine have been reported to exhibit significant activity against various cancers, including leukemia and solid tumors such as breast and colon cancer .
Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values lower than 500 nM against specific kinases involved in cancer progression. This suggests that this compound could be developed into a potent anti-cancer medication .
Anti-Inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The inhibition of specific kinases can lead to reduced inflammation, which is beneficial in conditions like rheumatoid arthritis and other inflammatory disorders .
Data Table: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | Src Kinase | < 500 |
| Similar Hydrazine Derivative | Abl Kinase | < 250 |
| Another Benzamide Derivative | PDGF-R | < 100 |
Metabolic Disorders
Research indicates that compounds with similar structural characteristics may also play a role in managing metabolic disorders. The modulation of metabolic pathways through kinase inhibition can potentially alleviate conditions such as diabetes and obesity .
Safety and Toxicity
The safety profile of this compound has been evaluated in various preclinical studies. Initial findings suggest that the compound does not exhibit significant toxicity at therapeutic doses, making it a viable candidate for further development .
Mechanism of Action
The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide
- N-[4-(hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide
Uniqueness
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties, including antitumor, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 202.21 g/mol
The compound features a hydrazinocarbonyl group that is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydrazinocarbonyl moiety can form covalent bonds with enzyme active sites, inhibiting their function. This inhibition can disrupt critical biochemical pathways, leading to various physiological effects .
- Cell Proliferation Modulation : Studies indicate that this compound may influence cell growth and proliferation through its interactions with specific receptors and enzymes involved in cell cycle regulation .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against orthopoxviruses. Its mechanism may involve reducing viral replication within infected cells .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies :
- Antiviral Efficacy :
- Inflammation Modulation :
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves reacting 2-methylbenzoic acid derivatives with 4-hydrazinocarbonylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. Key conditions include maintaining temperatures below 0°C to minimize side reactions and improve yield .
Q. Reaction Conditions Table
| Reagent | Role | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| DCC | Coupling agent | -50°C | DCM/THF | ~65-75 |
| HOBt | Activator | -50°C | DCM/THF | - |
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazine (N-H, ~3200–3350 cm⁻¹) groups.
- ¹H NMR : Look for aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm).
- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .
Q. What solvent and pH conditions optimize fluorescence studies for hydrazide derivatives like this compound?
Optimal fluorescence intensity is achieved in polar aprotic solvents (e.g., DMSO) at pH 5.0 and 25°C. Acidic or alkaline conditions (>pH 7) reduce intensity due to protonation/deprotonation of functional groups .
Advanced Research Questions
Q. How can crystallographic data refinement resolve structural ambiguities in this compound?
Use SHELXL for high-resolution refinement. Key steps:
Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.
Hydrogen Bonding : Analyze intermolecular interactions (e.g., N-H···O=C) using OLEX2 or Mercury.
Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* basis set) .
Q. Crystallographic Metrics Table
| Parameter | Value |
|---|---|
| R-factor | <5% |
| Crystallographic R-free | <7% |
| RMSD (bonds) | ≤0.02 Å |
Q. How to address discrepancies in fluorescence binding constants reported across studies?
Discrepancies may arise from solvent polarity, temperature, or competing ions. Mitigation strategies:
- Standardized Buffers : Use 0.1 M acetate buffer (pH 5) for consistency.
- Control Experiments : Include metal-free controls (e.g., EDTA) to exclude interference.
- Isothermal Titration Calorimetry (ITC) : Validate binding constants independently .
Q. What computational strategies predict the pharmacological targets of this compound?
- Molecular Docking : Use AutoDock Vina to screen against targets like V2 vasopressin receptors (binding affinity ≤ -8.0 kcal/mol).
- Pharmacophore Mapping : Identify critical features (e.g., hydrazide group for H-bond donor/acceptor interactions) .
Q. Docking Results Table
| Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| V2 Vasopressin Receptor | 4NGG | -8.7 |
| MMP-9 | 1GKD | -7.2 |
Q. Data Contradiction Analysis
Q. Why do some studies report higher fluorescence stability over time while others observe degradation?
Variations arise from:
- Light Exposure : Degradation under UV light vs. dark conditions.
- Oxygen Sensitivity : Use inert atmospheres (N₂) to prevent oxidation.
- Sample Preparation : Sonication or filtration to remove particulate interference .
Q. Mitigation Protocol
Store samples in amber vials at -20°C.
Purge solvents with nitrogen before use.
Q. Methodological Best Practices
- Synthesis : Prioritize DCC/HOBt over EDCl for higher yields in sterically hindered reactions.
- Crystallization : Use methanol/water (7:3 v/v) for slow evaporation to obtain single crystals.
- Fluorescence : Calibrate instruments with quinine sulfate as a reference standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
